molecular formula C17H25NO2 B12576184 Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- CAS No. 201008-68-6

Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl-

Cat. No.: B12576184
CAS No.: 201008-68-6
M. Wt: 275.4 g/mol
InChI Key: SEUYXFVDTAPSHT-UHFFFAOYSA-N
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Description

Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-methoxybenzoyl group and the tetramethyl substitution on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Acids: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted piperidine derivatives

Mechanism of Action

The mechanism of action of Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzoyl group and tetramethyl substitution enhances its stability and reactivity compared to other piperidine derivatives .

Properties

CAS No.

201008-68-6

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(2,2,6,6-tetramethylpiperidin-1-yl)methanone

InChI

InChI=1S/C17H25NO2/c1-16(2)11-6-12-17(3,4)18(16)15(19)13-7-9-14(20-5)10-8-13/h7-10H,6,11-12H2,1-5H3

InChI Key

SEUYXFVDTAPSHT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1C(=O)C2=CC=C(C=C2)OC)(C)C)C

Origin of Product

United States

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